Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1118786-99-4
VCID: VC2790757
InChI: InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr
Molecular Formula: C10H9BrO2S2
Molecular Weight: 305.2 g/mol

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

CAS No.: 1118786-99-4

Cat. No.: VC2790757

Molecular Formula: C10H9BrO2S2

Molecular Weight: 305.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate - 1118786-99-4

Specification

CAS No. 1118786-99-4
Molecular Formula C10H9BrO2S2
Molecular Weight 305.2 g/mol
IUPAC Name ethyl 6-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Standard InChI InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5H2,1H3
Standard InChI Key HIGDLGTWFIZCDA-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=CS2)CBr

Introduction

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate is a complex organic compound belonging to the class of thieno[3,2-b]thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its bromomethyl and ethyl carboxylate substituents, contributing to its unique chemical properties and potential applications in organic electronics, materials science, and medicinal chemistry.

Synthesis and Preparation

The synthesis of Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves several steps that functionalize the thieno[3,2-b]thiophene structure. Techniques such as electrophilic aromatic substitution are often employed due to the electron-withdrawing nature of the bromine atom and the electron-donating properties of the thiophene ring.

Applications and Research Findings

Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate exhibits promising characteristics for use in organic semiconductors and other applications in materials science and medicinal chemistry. The compound's reactivity profile makes it suitable for further functionalization, which is essential for developing new materials and drugs .

Applications in Materials Science

  • Organic Electronics: The thieno[3,2-b]thiophene scaffold is known for its electronic properties, making derivatives of this compound significant in organic electronics.

  • Materials Development: Research continues to explore its utility in various fields, highlighting its versatility as a chemical scaffold for further application development.

Biological Activities

  • Antimicrobial Properties: Compounds within this class demonstrate varied biological activities, including antimicrobial properties, attributed to their structural features and reactivity profiles.

Data Table: Key Information on Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate

PropertyValueReference
Molecular FormulaC10H9BrO2S2
Molecular Weight305.21 g/mol
Purity95%
CAS Number1118786-99-4
InChI KeyHIGDLGTWFIZCDA-UHFFFAOYSA-N

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